molecular formula C14H11N5S B5763899 nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone

nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5763899
M. Wt: 281.34 g/mol
InChI Key: PROKIZSFRHQFLP-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTH, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPTH is a thiosemicarbazone derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and decreasing the levels of glutathione, a cellular antioxidant. nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone in lab experiments include its low toxicity and high solubility in water and organic solvents. However, the limitations of using nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone include its low stability in solution and its tendency to form complexes with metal ions.

Future Directions

There are several future directions for the study of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One direction is to investigate the potential of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone as a therapeutic agent for cancer treatment. Another direction is to study the antimicrobial properties of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone and its potential applications in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone and its effects on cellular processes.

Synthesis Methods

The synthesis of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been achieved through various methods, including the reaction of thiosemicarbazide with 4-pyridinecarboxaldehyde in the presence of acetic acid, and the reaction of 4-(4-pyridinyl)-1,3-thiazole-2-amine with hydrazine hydrate in ethanol. The purity and yield of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be improved by recrystallization from ethanol.

Scientific Research Applications

Nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been extensively studied for its potential applications in the field of medicine, particularly in cancer treatment. Studies have shown that nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

4-pyridin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-2-11(8-16-5-1)9-17-19-14-18-13(10-20-14)12-3-6-15-7-4-12/h1-10H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROKIZSFRHQFLP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.